ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
Descripción
Ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by:
- A benzyl group at the 1-position of the pyrrolidine ring.
- Two ketone groups at positions 4 and 5.
- An ethyl ester at the 3-position with R-configuration.
This compound serves as a critical intermediate in synthesizing therapeutic agents such as ranirestat, a drug investigated for diabetic complications. Its stereochemistry at the 3-position is essential for biological activity, as demonstrated in optical resolution studies using chiral acids like L-(+)-tartaric acid and S-(+)-mandelic acid .
Propiedades
Número CAS |
57056-57-2 |
|---|---|
Fórmula molecular |
C14H15NO4 |
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-2-19-14(18)11-9-15(13(17)12(11)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1 |
Clave InChI |
FQMSSTZJKSWSMP-LLVKDONJSA-N |
SMILES |
CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2 |
SMILES isomérico |
CCOC(=O)[C@@H]1CN(C(=O)C1=O)CC2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)C1CN(C(=O)C1=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Métodos De Preparación
Preparation of Dioxopyrrolidine Substrate
- Step 1: A mixture of benzylamine (7.26 g, 66.0 mmol) and ethyl acrylate (7.2 mL, 66.0 mmol) is stirred in ethanol (15 mL) at room temperature for 16 hours.
- Step 2: Diethyl oxalate (9.0 mL, 66 mmol) and freshly prepared sodium ethoxide in ethanol (from 2.0 g sodium metal, 80.0 mmol) are added.
- Step 3: The mixture is refluxed for 1 hour, then cooled to allow solidification.
- Step 4: Volatiles are removed under vacuum, and the residue is diluted with water (80 mL), acidified to pH 1 with concentrated HCl.
- Step 5: The solid product is filtered to yield the intermediate dioxopyrrolidine substrate (S1) as a white solid with a typical yield of 75%.
Formation of this compound
- The intermediate S1 is further reacted with benzaldehyde or substituted benzaldehydes in ethanol and 20% aqueous HCl under reflux for 14 hours.
- After cooling, the aqueous layer is removed, and the solid is recrystallized from ethyl acetate.
- This step affords the target compound as a bright yellow solid with yields ranging from 25% to 70%, depending on substituents and reaction conditions.
Catalytic Asymmetric Synthesis and Optimization
To achieve the (3R)-enantiomer with high enantiomeric excess (ee), iron(III)-catalyzed asymmetric inverse-electron-demand hetero-Diels–Alder reactions have been employed using chiral N,N'-dioxide ligands.
Catalytic Reaction Setup
- The dioxopyrrolidine substrate (e.g., (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione) is combined with Fe(OTf)3 (10 mol%) and a chiral N,N'-dioxide ligand (10 mol%) in anhydrous 1,2-dichloroethane (CH2ClCHCl2).
- The mixture is stirred at 35 °C under inert atmosphere for 0.5 hours before addition of the olefin (e.g., styrene).
- The reaction proceeds for 24 to 48 hours, followed by purification via flash chromatography.
Optimization Data
The following tables summarize key optimization parameters affecting yield, stereoselectivity (endo/exo ratio), and enantiomeric excess (ee %):
| Entry | Ligand | Yield (%) | Endo/Exo Ratio | ee (%) (Endo/Exo) |
|---|---|---|---|---|
| 1 | L3-RaMe2 | 37 | 46/54 | 4/0 |
| 5 | L3-TQMe2 | 84 | 56/44 | 43/44 |
| 9 | L3-TQCHPh2 | 60 | 59/41 | 55/45 |
| 13 | L3-TQEt2 | 99 | 68/32 | 59/40 |
| 15 | L3-TQEt2Me | 98 | 73/27 | 75/53 |
Table 1: Effect of different chiral ligands on reaction outcome
| Entry | Solvent | Yield (%) | Endo/Exo Ratio | ee (%) (Endo/Exo) |
|---|---|---|---|---|
| 1 | THF | Trace | - | - |
| 3 | 1,2-Dichloroethane (DCE) | 79 | 71/29 | 76/43 |
| 6 | 1,2-Dichloroethane (CH2ClCHCl2) | 91 | 73/27 | 84/50 |
Table 2: Solvent effects on yield, selectivity, and ee
| Entry | Temperature (°C) | Yield (%) | Endo/Exo Ratio | ee (%) (Endo/Exo) |
|---|---|---|---|---|
| 1 | 0 | 26 | 78/22 | 88/53 |
| 3 | 35 | 90 | 73/27 | 84/50 |
| 4 | 50 | 99 | 66/34 | 72/39 |
Table 3: Temperature influence on reaction efficiency and stereoselectivity
Additional Notes on Reaction Conditions
- The use of molecular sieves (3Å, 4Å, 5Å) and additives such as NaBArF4 or Na2SO4 can impact yield and enantiomeric excess, with 5Å molecular sieves providing the highest yield (99%) though with slightly reduced ee (61/25%).
- The absolute configuration of the products has been confirmed by X-ray crystallography, validating the (3R) stereochemistry.
- The reaction is scalable to gram quantities with consistent stereochemical outcomes, demonstrating practical applicability.
Summary of Preparation Methods
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Benzylamine + Ethyl acrylate | Stir in EtOH, rt, 16 h | Intermediate amine-ester |
| Cyclization with Diethyl oxalate | Sodium ethoxide, reflux 1 h | Dioxopyrrolidine substrate (S1), 75% yield |
| Condensation with Benzaldehyde | EtOH/20% HCl, reflux 14 h | This compound, 25-70% yield |
| Asymmetric catalytic reaction | Fe(OTf)3, chiral N,N'-dioxide ligand, CH2ClCHCl2, 35 °C, 24-48 h | High yield (up to 99%), ee up to 75% |
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Molecular Formula : C14H15NO4
Molecular Weight : 261.27 g/mol
CAS Number : 57056-57-2
IUPAC Name : Ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate
The compound features a pyrrolidine ring with a benzyl group and ester functionalities, which contribute to its diverse reactivity and biological activity.
Organic Synthesis
This compound serves as a building block in organic synthesis. It is utilized to create more complex molecules through various synthetic routes, including nucleophilic substitutions and esterifications.
Biological Research
In biological contexts, this compound has been investigated for its enzyme inhibition properties. It interacts with specific enzymes, potentially altering their activities and offering therapeutic applications in treating diseases associated with enzyme dysregulation.
Medicinal Chemistry
Research into the pharmacological properties of this compound indicates potential anti-inflammatory and analgesic effects . Its ability to modulate enzyme activity positions it as a candidate for developing new therapeutic agents.
In Vitro Studies
Various studies have demonstrated the compound's ability to inhibit specific enzyme activities. For instance:
- Proteasome Inhibition : Preliminary in vitro assays have shown that this compound effectively inhibits proteolytic enzymes, suggesting potential applications in cancer therapy.
Pharmacological Studies
Research has indicated that this compound exhibits:
- Anti-inflammatory Effects : In models of inflammation, it has shown promise in reducing inflammatory markers.
- Analgesic Effects : Ongoing studies are assessing its efficacy as an analgesic agent in pain management protocols.
Mecanismo De Acción
The mechanism of action of ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Ethyl (3R)-1-Benzyl-4,5-dioxopyrrolidine-3-carboxylate vs. Ethyl 1-Methyl-4,5-dioxopyrrolidine-3-carboxylate
Key Differences :
- The methyl derivative’s lower molecular weight and simpler structure suggest easier synthesis but reduced steric and electronic complexity.
This compound vs. Ethyl 3-Amino-2,5-dioxopyrrolidine-3-carboxylate
Key Differences :
- The amino group in the latter compound introduces hydrogen-bonding capability, altering solubility and reactivity.
- The target compound’s benzyl group and stereochemistry make it more specialized for enantioselective biological interactions.
This compound vs. Ethyl 3-[N,N′-bis(benzyloxycarbonyl)hydrazino]-2,5-dioxopyrrolidine-3-carboxylate
Key Differences :
- The hydrazino derivative’s bis(benzyloxycarbonyl) groups act as protective moieties, enabling controlled reactivity in multi-step syntheses.
- The target compound’s lack of protective groups simplifies its role as a late-stage intermediate.
Actividad Biológica
Ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate is a complex organic compound characterized by a pyrrolidine ring, a benzyl group, and ester functionalities. Its unique structural features contribute to its diverse biological activities and potential applications in medicinal chemistry and enzyme inhibition.
- Molecular Formula : C14H15NO4
- Molecular Weight : 261.27 g/mol
- CAS Number : 57056-57-2
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may function as an enzyme inhibitor by binding to the active site or allosteric sites of target enzymes, altering their activity. Additionally, it can act as a ligand in receptor studies, modulating receptor activity and downstream signaling pathways .
Enzyme Inhibition
Research indicates that this compound has potential as an enzyme inhibitor. It has been investigated for its ability to inhibit various enzymes, which could lead to therapeutic applications in treating diseases where enzyme activity is dysregulated.
Pharmacological Properties
The compound has been explored for several pharmacological effects:
- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties.
- Analgesic Effects : There is ongoing research into its potential as an analgesic agent .
Case Studies and Experimental Evidence
- In vitro Studies : Various in vitro assays have demonstrated the compound's ability to inhibit specific enzyme activities. For instance, studies involving the proteasome have shown promising results regarding its inhibitory action on proteolytic enzymes .
- Comparative Analysis : In comparison with similar compounds, this compound exhibits unique reactivity due to its specific stereochemistry and functional groups. This uniqueness enhances its potential as a selective inhibitor .
Applications in Scientific Research
This compound serves multiple roles in scientific research:
- Organic Synthesis : It is utilized as a building block for synthesizing more complex organic molecules.
- Biological Research : Investigated for its role in receptor-ligand interactions and enzyme inhibition.
- Medicinal Chemistry : Explored for potential therapeutic applications targeting inflammation and pain management .
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrrolidine ring with benzyl group | Enzyme inhibition, anti-inflammatory |
| Ethyl (2R)-1-benzylpyrrolidine-2-carboxylate | Similar pyrrolidine structure | Less potent enzyme inhibitor |
| 4-Aminobenzoyl derivative | Different functional groups | Antimicrobial activity |
Q & A
Basic: What are the established synthetic routes for ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate, and how are stereochemical outcomes controlled?
Methodological Answer:
The compound is synthesized via cyclization reactions involving ethyl acetoacetate derivatives and benzylamine. Key steps include:
- Intermediate Formation : Condensation of ethyl acetoacetate with benzylamine under reflux in ethanol, forming a Schiff base intermediate.
- Cyclization : Acid- or base-catalyzed ring closure to form the pyrrolidine backbone. Stereochemical control (3R configuration) is achieved using chiral auxiliaries or enantioselective catalysts, as described in analogous pyrrolidine syntheses .
- Purification : Recrystallization or chromatography to isolate the enantiomerically pure product.
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the pyrrolidine ring structure, benzyl substituents, and ester groups. Coupling constants (e.g., J-values) verify stereochemistry at C3 .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretching for ester and dioxo groups) and ~1250 cm (C-O ester linkage) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (CHNO) via exact mass measurement .
- HPLC : Chiral columns assess enantiomeric purity, critical for pharmacological studies .
Advanced: How can reaction conditions be optimized to enhance enantiomeric excess (ee) during synthesis?
Methodological Answer:
- Computational Screening : Quantum chemical calculations (e.g., DFT) predict transition states to identify catalysts favoring the (3R)-configuration .
- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) optimize variables like temperature, solvent polarity, and catalyst loading. For example, methanol as a solvent may improve cyclization efficiency compared to ethanol .
- Chiral Catalysts : Use of (R)-BINOL-derived catalysts to induce asymmetry, as demonstrated in structurally similar pyrrolidine derivatives .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-Analysis : Cross-referencing studies with standardized assays (e.g., IC values in kinase inhibition) to identify protocol-dependent variability .
- Structural Analog Comparison : Evaluate substituent effects (e.g., benzyl vs. isopropyl groups) on bioactivity. For example, replacing the benzyl group with a fluorophenyl moiety alters binding affinity .
- Dose-Response Curves : Replicate experiments across multiple cell lines to distinguish compound-specific effects from cell-type variability .
Advanced: How does computational modeling elucidate the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations map energy profiles for nucleophilic attacks at the dioxo groups, identifying rate-limiting steps .
- Electrostatic Potential Maps : Highlight electrophilic centers (e.g., carbonyl carbons) prone to nucleophilic addition, guiding derivatization strategies .
- Solvent Effects : Molecular dynamics (MD) simulations predict solvation effects on transition states, explaining solvent-dependent reaction rates .
Advanced: What methodologies validate the compound’s stability under physiological conditions for drug development?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic, basic, oxidative, and photolytic conditions. Monitor degradation via LC-MS to identify labile groups (e.g., ester hydrolysis) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months, analyzing purity changes with HPLC. Results inform formulation requirements (e.g., lyophilization for hygroscopic compounds) .
- Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated metabolism. Structural modifications (e.g., fluorination) may enhance metabolic resistance .
Advanced: How are structure-activity relationships (SARs) systematically explored for this compound?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., benzyl → 4-fluorobenzyl) to test hypotheses about steric/electronic effects .
- Pharmacophore Modeling : 3D alignment of active/inactive analogs identifies critical functional groups (e.g., dioxo moieties for hydrogen bonding) .
- Bioisosteric Replacement : Replace the ethyl ester with a methyl or tert-butyl group to balance lipophilicity and bioavailability .
Advanced: What analytical techniques detect and quantify degradation products in long-term storage?
Methodological Answer:
- LC-MS/MS : Quantifies hydrolyzed products (e.g., free carboxylic acid) with detection limits <1 ppm. Use deuterated internal standards for accuracy .
- X-ray Diffraction (XRD) : Monitors crystallinity changes that may accelerate degradation. Amorphous phases are prone to moisture absorption .
- Karl Fischer Titration : Measures residual water content, critical for hygroscopic compounds stored in humid environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
